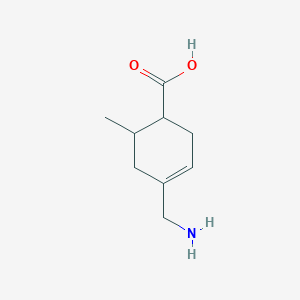
4-(Aminomethyl)-6-methylcyclohex-3-ene-1-carboxylic acid
Description
4-(Aminomethyl)-6-methylcyclohex-3-ene-1-carboxylic acid is an organic compound with a unique structure that includes an aminomethyl group, a methyl group, and a carboxylic acid group attached to a cyclohexene ring
Properties
CAS No. |
62618-00-2 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-(aminomethyl)-6-methylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2,6,8H,3-5,10H2,1H3,(H,11,12) |
InChI Key |
WNMVILZUWXWKKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CCC1C(=O)O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-methylcyclohex-3-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of a suitable cyclohexene derivative with aminomethyl reagents under controlled conditions. For example, the reaction of 6-methylcyclohex-3-ene-1-carboxylic acid with aminomethyl chloride in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method could include the use of catalytic hydrogenation of a precursor compound followed by aminomethylation. The reaction conditions, such as temperature, pressure, and catalyst choice, are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-6-methylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
4-(Aminomethyl)-6-methylcyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic effects, including antifibrinolytic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-6-methylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of fibrinolysis or modulation of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar structure but with a benzene ring instead of a cyclohexene ring.
4-Aminobutylphosphonic acid: Contains an aminobutyl group and a phosphonic acid group.
Tranexamic acid: A synthetic derivative of lysine with antifibrinolytic properties.
Uniqueness
4-(Aminomethyl)-6-methylcyclohex-3-ene-1-carboxylic acid is unique due to its specific cyclohexene ring structure, which imparts distinct chemical and biological properties compared to its analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


